molecular formula C12H5Cl3OS B14632045 Phenoxathiin, 2,4,8-trichloro- CAS No. 56348-78-8

Phenoxathiin, 2,4,8-trichloro-

Cat. No.: B14632045
CAS No.: 56348-78-8
M. Wt: 303.6 g/mol
InChI Key: HMRFXMBURZXZIF-UHFFFAOYSA-N
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Description

Phenoxathiin, 2,4,8-trichloro- is a derivative of phenoxathiin, a sulfur-containing heterocyclic compound. Phenoxathiin itself is known for its applications in various fields, including pharmaceuticals and materials science. The addition of chlorine atoms at positions 2, 4, and 8 enhances its chemical properties, making it a compound of interest for further research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,4,8-trichloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of phenoxathiin, 2,4,8-trichloro- often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2,4,8-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenoxathiin structure.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenoxathiin.

    Substitution: Various substituted phenoxathiin derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxathiin, 2,4,8-trichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of phenoxathiin, 2,4,8-trichloro- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenoxathiin, 2,4,8-trichloro- can be compared with other chlorinated derivatives of phenoxathiin and similar sulfur-containing heterocycles:

    Phenoxathiin: The parent compound without chlorine atoms.

    Phenothiazine: A structurally similar compound with nitrogen instead of oxygen.

    Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.

Phenoxathiin, 2,4,8-trichloro- is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

56348-78-8

Molecular Formula

C12H5Cl3OS

Molecular Weight

303.6 g/mol

IUPAC Name

2,4,8-trichlorophenoxathiine

InChI

InChI=1S/C12H5Cl3OS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5H

InChI Key

HMRFXMBURZXZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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